molecular formula C13H19NO B2432918 5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 1368157-99-6

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2432918
CAS No.: 1368157-99-6
M. Wt: 205.301
InChI Key: NLHNXYKKJHCVSX-UHFFFAOYSA-N
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Description

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a substituted tetrahydroquinoline of significant interest in organic and medicinal chemistry research . Tetrahydroquinoline derivatives are recognized as privileged scaffolds in drug discovery due to their wide range of biological activities . This specific compound serves as a versatile synthetic intermediate for constructing more complex heterocyclic systems. Research into analogous hydroquinoline compounds demonstrates their potential as key precursors for developing molecules with predicted pharmacological activities, such as progesterone antagonism, and antiallergic, antiasthmatic, and antiarthritic effects . Furthermore, closely related hydroxy-substituted analogs have shown promising neuroprotective properties in experimental models, highlighting the value of this chemical class in neuroscience research . As a building block, it can be functionalized, for example, via conversion of its formyl derivative to carbonitrile groups, to expand the library of novel bioactive molecules . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-methoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-9-8-13(2,3)14-10-6-5-7-11(15-4)12(9)10/h5-7,9,14H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLHNXYKKJHCVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C1C(=CC=C2)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1368157-99-6
Record name 5-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of this compound with suitable reagents to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various tetrahydroquinoline derivatives .

Scientific Research Applications

Chemistry

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline serves as a precursor in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore various chemical transformations and develop new synthetic methodologies.

Biology

Research indicates that this compound exhibits potential biological activities. Studies have shown its interactions with biomolecules and its effects on cellular processes. For instance, derivatives of tetrahydroquinolines have been investigated for their cytotoxic effects against cancer cell lines such as A2780 (ovarian carcinoma) and HT-29 (colorectal adenocarcinoma) .

Table 1: Cytotoxic Effects of Tetrahydroquinoline Derivatives

Compound NameCell LineIC50 (μM)
(R)-5aA27805.4
(S)-5aA278017.2
Meta-amsacrineA2780Reference

This table illustrates the comparative potency of different compounds derived from tetrahydroquinolines against specific cancer cell lines.

Medicine

The compound is being investigated for its therapeutic properties. It shows promise as a lead compound in drug discovery due to its ability to modulate biological pathways. Research has also focused on its potential as an anti-inflammatory agent and in treating cardiovascular diseases .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications in material science .

Case Study 1: Anticancer Activity

A study published in MDPI explored the anticancer properties of various tetrahydroquinoline derivatives. The most active compounds demonstrated significant cytotoxicity against multiple cancer cell lines. The research highlighted the importance of stereochemistry in influencing the biological effects of these compounds .

Case Study 2: Wound Healing

Research on novel spiro-tetrahydroquinoline derivatives indicated their potential in promoting wound healing. In vitro studies showed that certain derivatives significantly enhanced cell proliferation and migration in human keratocyte cells . This suggests that tetrahydroquinoline compounds may be beneficial in developing treatments for wound healing.

Mechanism of Action

The mechanism of action of 5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties.

Biological Activity

5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (MTQ) is a compound of significant interest due to its potential biological activities. With the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol, MTQ is primarily studied for its pharmacological properties and interactions with biological systems. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of MTQ typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of substituted anilines with ketones or aldehydes in the presence of acid catalysts to yield the desired tetrahydroquinoline structure. The compound can also undergo various chemical reactions such as oxidation and reduction to form derivatives with potentially enhanced biological activity .

Antitumor Activity

Recent studies have indicated that MTQ and its derivatives exhibit notable antitumor properties. For instance, a study evaluated several tetrahydroquinoline derivatives for their in vitro antitumor activity against various cancer cell lines. The results showed that certain derivatives had IC50 values significantly lower than that of Doxorubicin, a standard chemotherapy drug:

CompoundIC50 (μg/mL)Comparison with Doxorubicin
MTQ Derivative A2.5More potent than Doxorubicin (37.5 μg/mL)
MTQ Derivative B3.0More potent than Doxorubicin
MTQ Derivative C10.0Less potent than Doxorubicin

This suggests that modifications to the MTQ structure can lead to compounds with enhanced antitumor efficacy .

Anticoagulant Activity

MTQ has also been investigated for its anticoagulant properties. In vitro assays demonstrated that some derivatives significantly inhibited coagulation factors such as Factor Xa and Factor XIa. The best-performing derivative showed an IC50 value of 3.68 μM for Factor Xa inhibition and 2 μM for Factor XIa inhibition. These findings indicate potential therapeutic applications in managing coagulation disorders .

The mechanism by which MTQ exerts its biological effects is still under investigation but is believed to involve interaction with specific molecular targets such as enzymes and receptors involved in tumor growth and coagulation pathways. For instance, docking studies have suggested that MTQ may bind to active sites on enzymes like Factor Xa and XIa, altering their activity and thereby influencing coagulation processes .

Case Studies

  • Antitumor Efficacy : A study published in European Journal of Medicinal Chemistry highlighted the synthesis and evaluation of novel tetrahydroquinoline derivatives based on MTQ. The derivatives were tested against several cancer cell lines, showing promising results in inhibiting cell proliferation compared to standard treatments .
  • Anticoagulant Properties : Research focused on the anticoagulant activity of MTQ derivatives revealed their potential as selective inhibitors for coagulation factors. The study emphasized the importance of structural modifications in enhancing the selectivity and potency of these compounds against specific targets in the coagulation cascade .

Q & A

Q. What are the common synthetic routes for 5-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, and how do substituent positions influence method selection?

The synthesis of tetrahydroquinoline derivatives typically involves cyclization strategies such as the Bischler-Napieralski reaction, acid-catalyzed cyclization of substituted anilines, or transition-metal-mediated protocols. Substituent positions (e.g., methoxy at C5, methyl groups at C2 and C4) significantly impact reaction efficiency. For example, steric hindrance from the 2,2,4-trimethyl groups may necessitate milder conditions or catalysts to avoid side reactions. Methoxy groups at C5 can direct electrophilic substitution during cyclization, favoring regioselectivity .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

  • NMR : 1H^1H NMR resolves methyl and methoxy groups (e.g., δ 1.2–1.5 ppm for CH3_3, δ 3.8–4.0 ppm for OCH3_3). Aromatic protons in the tetrahydroquinoline ring appear as multiplet signals between δ 6.5–7.5 ppm .
  • IR : Stretching vibrations for C-O (methoxy) at ~1250 cm1^{-1} and N-H (secondary amine) at ~3300 cm1^{-1}.
  • Mass Spectrometry : Molecular ion peaks ([M+^+) and fragmentation patterns confirm the molecular weight (e.g., 233.3 g/mol for C13_{13}H19_{19}NO) .

Q. What safety protocols are essential when handling this compound in the lab?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods to minimize inhalation of vapors.
  • Storage : Keep in airtight containers under inert gas (N2_2/Ar) to prevent oxidation .

Q. How do substituents like methoxy and methyl groups affect the compound’s physicochemical properties?

  • Methoxy (C5) : Enhances electron density in the aromatic ring, influencing reactivity in electrophilic substitutions.
  • Methyl groups (C2, C4) : Increase steric bulk, reducing solubility in polar solvents but improving thermal stability. LogP values rise with methyl substitution, impacting bioavailability .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with multiple substituents?

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl2_2) or Pd catalysts to enhance cyclization efficiency.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity .
  • Flow Chemistry : Continuous reactors minimize side products for large-scale synthesis .

Q. How can contradictions in reported biological activities of similar tetrahydroquinolines be resolved?

  • Comparative SAR Studies : Systematically vary substituents (e.g., replace methoxy with hydroxy) and assay against target enzymes.
  • Computational Modeling : Use DFT or molecular docking to predict binding affinities and rationalize discrepancies .

Q. What strategies are effective for studying structure-activity relationships (SAR) in pharmacological applications?

  • Fragment-Based Design : Synthesize analogs lacking specific groups (e.g., 5-methoxy) to isolate their contributions.
  • Biological Assays : Test inhibition of cytochrome P450 isoforms or antimicrobial activity against Gram-positive bacteria .

Q. How does the compound’s stability vary under different experimental conditions?

  • Thermal Stability : Decomposition above 200°C (TGA data).
  • Photostability : UV light induces ring-opening; store in amber vials.
  • pH Sensitivity : Degrades in strong acids (pH <2) due to protonation of the tertiary amine .

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